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Compound of Interest

Compound Name: N-Boc (S)-Amphetamine

CAS No.: 293305-71-2

Cat. No.: B1628289

Get Quote

Executive Summary
This guide provides a definitive spectral analysis of N-Boc (S)-amphetamine (tert-butyl (S)-(1-

phenylpropan-2-yl)carbamate), a critical intermediate in the purification and resolution of

amphetamine enantiomers. While standard amphetamine analysis often relies on GC-MS,

NMR profiling of the N-Boc derivative offers superior advantages in determining chemical purity

and monitoring protection efficiency without derivatization artifacts.

This document objectively compares the NMR profile of the N-Boc derivative against the free

base and N-Cbz alternatives, highlighting the diagnostic shifts that confirm successful

protection. It also addresses the often-overlooked phenomenon of carbamate rotamers, a

source of confusion in high-resolution 1H NMR analysis.

Strategic Context: Why N-Boc?
In drug development and forensic analysis, converting (S)-amphetamine to its N-Boc derivative

serves three primary functions:
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Lipophilicity & Purification: The Boc group significantly increases lipophilicity, allowing for

easy separation from polar impurities or inorganic salts via simple silica gel chromatography

or liquid-liquid extraction.

Enantiomeric Stability: Unlike other labile groups, the Boc moiety is stable to basic

conditions, preserving the stereochemical integrity of the sensitive alpha-chiral center during

subsequent base-catalyzed steps.

Spectral Simplification: The tert-butyl singlet (9H) provides an isolated, high-intensity internal

integration standard, facilitating rapid purity quantification.

Comparative Profiling: N-Boc vs. Alternatives
The following table contrasts the key diagnostic signals of N-Boc (S)-amphetamine with its

free base form and the N-Cbz (benzyloxycarbonyl) analog.

Table 1: Diagnostic Chemical Shift Comparison (CDCl₃)
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Feature
(S)-
Amphetamine
(Free Base)

N-Boc (S)-

Amphetamine

N-Cbz (S)-
Amphetamine

Diagnostic
Note

Alpha-H (CH)
3.10 – 3.25 ppm

(m)

3.85 – 4.00 ppm

(br m)

3.95 – 4.10 ppm

(m)

Protection

deshields the

alpha-proton by

~0.8 ppm.

Amine Proton

(NH)

~1.5 ppm (br s,

NH₂)

4.50 – 4.80 ppm

(br s)

4.80 – 5.00 ppm

(br s)

Carbamate NH is

significantly

downfield and

sharper than

amine NH₂.

Protecting Group N/A 1.42 ppm (s, 9H) 5.10 ppm (s, 2H)

Boc gives a

clean singlet;

Cbz adds

benzylic protons

and aromatic

overlap.

Aromatic Region
7.15 – 7.35 ppm

(5H)

7.15 – 7.35 ppm

(5H)

7.25 – 7.40 ppm

(10H)

Cbz doubles the

aromatic integral,

complicating

impurity analysis.

Beta-CH₂ 2.50 – 2.80 ppm 2.70 – 2.85 ppm 2.75 – 2.90 ppm

Minimal shift, but

diastereotopic

splitting is often

clearer in

protected forms.

Expert Insight: The Rotamer Trap
A common pitfall in analyzing N-Boc-amphetamine is the observation of "split" or "broadened"

peaks at room temperature, particularly for the Alpha-H and NH signals.
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Cause: Restricted rotation around the N–CO bond (carbamate resonance) creates two

rotamers (s-cis and s-trans) that exchange slowly on the NMR timescale.

Validation: This is not an impurity. To confirm, run the experiment at elevated temperature

(e.g., 50°C in DMSO-d6); the peaks will coalesce into a sharp singlet/multiplet.

Detailed Spectral Analysis
1H NMR Assignment (400 MHz, CDCl₃)
The spectrum is characterized by the massive tert-butyl singlet and the deshielded alpha-

proton.

7.15 – 7.32 ppm (Multiplet, 5H): Phenyl ring protons. Often appears as two sets of multiplets

(ortho/meta vs para).

4.55 ppm (Broad Singlet, 1H): Carbamate NH. Exchangeable with D₂O.

3.88 ppm (Broad Multiplet, 1H):H-2 (Alpha-proton). The chemical shift is diagnostic of N-

acylation. The multiplicity is complex due to coupling with the NH (if not exchanged) and the

adjacent methylene group (H-1).

2.82 ppm (dd, J ≈ 13.5, 5.5 Hz, 1H) & 2.68 ppm (dd, J ≈ 13.5, 7.5 Hz, 1H):H-1 (Benzylic

methylene). These protons are diastereotopic due to the adjacent chiral center, appearing as

an ABX system.

1.42 ppm (Singlet, 9H):Boc (tert-butyl) methyls.

1.08 ppm (Doublet, J ≈ 6.5 Hz, 3H):H-3 (Terminal methyl).

13C NMR Assignment (100 MHz, CDCl₃)
155.2 ppm:C=O (Carbamate Carbonyl).

138.1 ppm:C-1' (Phenyl Quaternary).

129.3, 128.3, 126.3 ppm: Phenyl CH carbons.

79.1 ppm:C(CH₃)₃ (Quaternary tert-butyl carbon).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628289?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


47.2 ppm:C-2 (Alpha-carbon).

42.5 ppm:C-1 (Benzylic carbon).

28.4 ppm:C(CH₃)₃ (Boc Methyls). High intensity signal.

20.1 ppm:C-3 (Terminal Methyl).

Experimental Protocols
Protocol A: Synthesis of N-Boc (S)-Amphetamine
Standard benchtop protocol for analytical standard preparation.

Dissolution: Dissolve (S)-amphetamine sulfate (1.0 eq) in 10% aqueous NaOH (to liberate

free base) and extract into Dichloromethane (DCM). Dry organic layer over MgSO₄ and filter.

[1]

Reaction: To the DCM solution of free amine (approx 0.1 M), add Triethylamine (1.5 eq)

followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

Stirring: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (SiO₂; 20%

EtOAc/Hexane; ninhydrin stain).

Quench: Wash reaction mixture with 10% Citric Acid (removes unreacted amine), then

Saturated NaHCO₃, then Brine.

Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo to yield a colorless oil or white

solid.

Protocol B: NMR Sample Preparation
Self-validating method to ensure sharp peaks.

Solvent Choice: Use CDCl₃ (99.8% D) for routine analysis. Use DMSO-d6 if rotameric

broadening prevents accurate integration of the alpha-proton.

Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent. High concentrations (>30 mg)

can exacerbate viscosity-related broadening.
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Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts

(e.g., Na₂SO₄ fines) which cause baseline distortion.

Visualization of Workflows & Structure
Diagram 1: Synthesis & Analysis Workflow
Caption: Logical flow from starting sulfate salt to final spectral validation.
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Diagram 2: Structural Correlations (HMBC/COSY Logic)
Caption: Key NMR correlations used to assign the N-Boc (S)-amphetamine structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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